Ethyl 4-oxo-4-((3-(2-oxopyrrolidin-1-yl)phenyl)amino)butanoate

Description

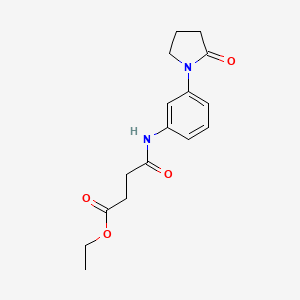

Ethyl 4-oxo-4-((3-(2-oxopyrrolidin-1-yl)phenyl)amino)butanoate is a synthetic organic compound featuring a butanoate ester backbone with a 4-oxo group and an anilino substituent. The anilino group is further substituted at the meta position with a 2-oxopyrrolidin-1-yl moiety, a five-membered lactam ring. Structural characterization of such compounds often employs crystallographic tools like SHELX software for refinement and validation .

Properties

IUPAC Name |

ethyl 4-oxo-4-[3-(2-oxopyrrolidin-1-yl)anilino]butanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O4/c1-2-22-16(21)9-8-14(19)17-12-5-3-6-13(11-12)18-10-4-7-15(18)20/h3,5-6,11H,2,4,7-10H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBLSQQUCSAKQSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)NC1=CC(=CC=C1)N2CCCC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-oxo-4-((3-(2-oxopyrrolidin-1-yl)phenyl)amino)butanoate typically involves a multi-step process. One common method includes the reaction of aniline with diethyl acetylenedicarboxylate and 4-anisaldehyde in the presence of citric acid as a catalyst. This reaction is carried out in an ethanolic solution under ultrasound irradiation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-oxo-4-((3-(2-oxopyrrolidin-1-yl)phenyl)amino)butanoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the ethyl ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Ethyl 4-oxo-4-((3-(2-oxopyrrolidin-1-yl)phenyl)amino)butanoate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antibacterial and antiviral properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-oxo-4-((3-(2-oxopyrrolidin-1-yl)phenyl)amino)butanoate involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Compound A : Methyl 1-(4-ethoxy-4-oxobutyl)-4-(4-(benzyloxy)phenyl)-1H-pyrrole-2-carboxylate (from )

- Structure : A pyrrole ring with a methyl ester at position 2, a 4-(benzyloxy)phenyl group at position 4, and a 4-ethoxy-4-oxobutyl chain at position 1.

- Key Differences: Core Heterocycle: Compound A uses a pyrrole ring, whereas the target compound features an anilino-linked phenyl group. Substituents: Compound A includes a benzyloxy group (electron-rich aromatic system) vs. the target’s 2-oxopyrrolidin-1-yl group (polar lactam). Ester Groups: Compound A has methyl and ethyl esters, while the target uses only an ethyl ester.

Compound B : Piracetam (2-oxo-1-pyrrolidineacetamide)

- Structure : A 2-oxopyrrolidine ring linked to an acetamide group.

- Key Differences: Backbone: Piracetam lacks the butanoate ester and anilino groups, focusing instead on a simpler pyrrolidinone-acetamide scaffold. Bioactivity: Piracetam is a nootropic agent, while the target compound’s extended structure may offer enhanced binding to proteases or kinases.

Physicochemical Properties

Crystallographic Analysis

Structural elucidation of the target compound likely employs SHELX software (e.g., SHELXL for refinement), a standard in small-molecule crystallography due to its robustness and precision . This contrasts with larger macromolecules, where SHELXPRO or other interfaces might be utilized.

Biological Activity

Ethyl 4-oxo-4-((3-(2-oxopyrrolidin-1-yl)phenyl)amino)butanoate is a compound of interest in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C₁₅H₁₈N₂O₄

Molecular Weight: 298.31 g/mol

CAS Number: 22240488

The compound features a pyrrolidine ring, which is known to enhance the bioactivity of various pharmacological agents. The presence of an ethyl ester group contributes to its solubility and absorption characteristics.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.

- Receptor Binding: It is hypothesized that the compound interacts with various receptors, influencing signaling pathways that regulate cellular functions.

- Antioxidant Activity: Preliminary studies suggest that this compound exhibits antioxidant properties, which could play a role in mitigating oxidative stress in cells.

Anticancer Properties

Recent studies have indicated that this compound demonstrates significant anticancer activity against various cancer cell lines. The compound has been shown to induce apoptosis in human breast cancer cells (MCF-7), with IC50 values indicating effective cytotoxicity.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis |

| A549 | 20 | Cell cycle arrest |

| HeLa | 18 | Inhibition of proliferation |

Neuroprotective Effects

In models of neurodegenerative diseases, this compound has demonstrated neuroprotective effects, potentially through its ability to inhibit neuronal apoptosis and promote survival pathways.

Case Studies

-

Study on Breast Cancer Cells:

A study published in the Journal of Cancer Research evaluated the effects of this compound on MCF-7 cells. The results showed a dose-dependent decrease in cell viability and increased markers for apoptosis, such as caspase activation. -

Neuroprotection in Animal Models:

Research conducted on rodent models of Alzheimer's disease indicated that administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation, suggesting potential therapeutic applications for neurodegenerative disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.